2-Mercapto-4,6-di-tert-butylphenol
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Overview
Description
2-Mercapto-4,6-di-tert-butylphenol is an organic compound with the molecular formula C14H22OS. It is a light yellow solid that is soluble in dichloromethane, diethyl ether, and hexanes . This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in plastics and rubber .
Preparation Methods
2-Mercapto-4,6-di-tert-butylphenol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with sulfur chloride in an ether solvent, followed by acid treatment to yield the target compound . Another method involves the reaction of 2,6-di-tert-butylphenol with thiocyanogen in the presence of a base . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production.
Chemical Reactions Analysis
2-Mercapto-4,6-di-tert-butylphenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form thiophenols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and diethyl ether, and catalysts such as acids or bases. Major products formed from these reactions include disulfides, sulfonic acids, and substituted phenols .
Scientific Research Applications
2-Mercapto-4,6-di-tert-butylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Mercapto-4,6-di-tert-butylphenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . It interacts with molecular targets such as reactive oxygen species and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
2-Mercapto-4,6-di-tert-butylphenol can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: This compound is also used as an antioxidant and stabilizer but lacks the mercapto group, which gives this compound its unique reactivity.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is used in similar applications but has a different substitution pattern on the phenol ring.
The uniqueness of this compound lies in its mercapto group, which enhances its antioxidant activity and allows for a broader range of chemical reactions .
Properties
IUPAC Name |
2,4-ditert-butyl-6-sulfanylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15-16H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXZGMOSAXITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201763 |
Source
|
Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53551-74-9 |
Source
|
Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053551749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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